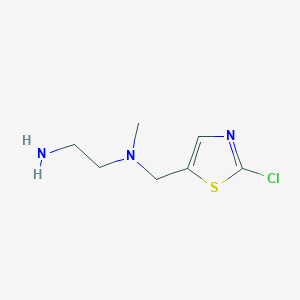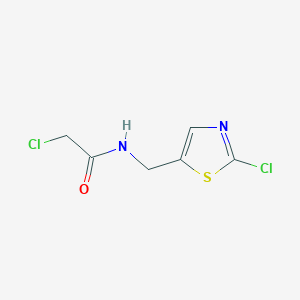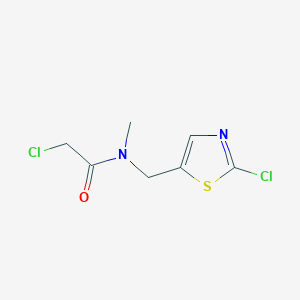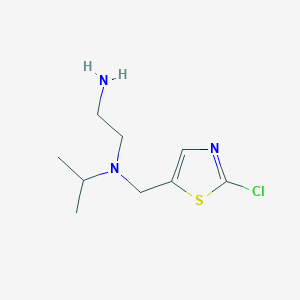
N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine is an organic compound that features a thiazole ring substituted with a chlorine atom and a diamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorothiazole-5-carbaldehyde and N-isopropylethane-1,2-diamine.
Condensation Reaction: The aldehyde group of 2-chlorothiazole-5-carbaldehyde reacts with the primary amine group of N-isopropylethane-1,2-diamine under mild acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the thiazole ring or the diamine side chain, depending on the reducing agents used.
Substitution: The chlorine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Thiazole derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders or infections.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.
Material Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation.
Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to the desired therapeutic or pesticidal effect.
Comparación Con Compuestos Similares
- N1-((2-Chlorothiazol-5-yl)methyl)-N1-methylethane-1,2-diamine
- N1-((2-Chlorothiazol-5-yl)methyl)-N1-ethylethane-1,2-diamine
Comparison:
- Uniqueness: N1-((2-Chlorothiazol-5-yl)methyl)-N1-isopropylethane-1,2-diamine is unique due to its isopropyl group, which can influence its binding affinity and specificity towards biological targets compared to its methyl or ethyl analogs.
- Chemical Properties: The presence of the isopropyl group can affect the compound’s solubility, stability, and reactivity, making it distinct from similar compounds with different alkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N'-propan-2-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN3S/c1-7(2)13(4-3-11)6-8-5-12-9(10)14-8/h5,7H,3-4,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGCYIYOSAQVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CN=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

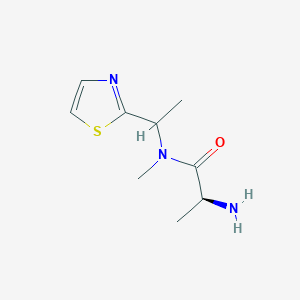
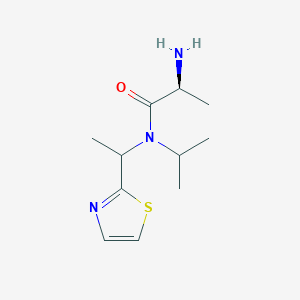
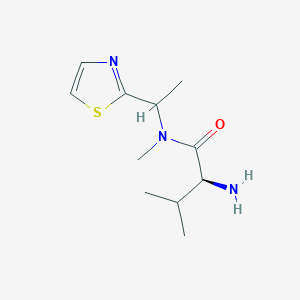
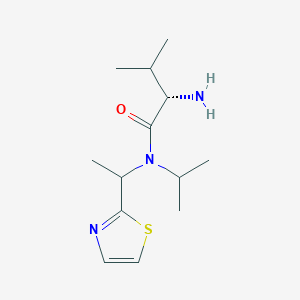
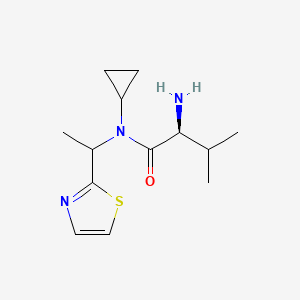
![[Methyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7927109.png)
![[Isopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid](/img/structure/B7927113.png)
![[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7927121.png)
![2-[(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7927135.png)
![2-[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7927140.png)
